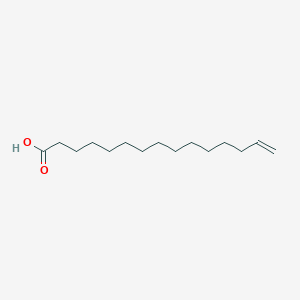
Tetraoctadecyl orthosilicate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as tetraethyl orthosilicate (TEOS), involves hydrolysis . The hydrolysis of TEOS has been performed through the sol–gel method using TEOS as the precursor for silica-shell formation . The rate of hydrolysis and the size of the resulting particles can be influenced by the solvent used .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as TEOS, have been studied. For instance, the hydrolysis kinetics of TEOS and the size of the resulting silica particles can be influenced by the solvent used .Applications De Recherche Scientifique
Advanced Catalysis
Tetraoctadecyl silicate can be used to create functionalized silica nanoparticles that serve as catalysts in organic reactions. These catalysts can enhance reaction rates, selectivity, and yields. For instance, they can be employed in the synthesis of cyclopentanone products, where they have demonstrated high conversion rates and yields in the presence of molecular oxygen as the sole oxidant .
Drug Delivery Systems
The compound’s ability to form nanoparticles with a large surface area makes it ideal for drug delivery applications. It can be modified to carry therapeutic agents and release them at targeted sites within the body, potentially improving the efficacy and reducing the side effects of various medications .
Biomedical Applications
In the biomedical field, tetraoctadecyl silicate nanoparticles can be used for imaging and diagnostics. Their surface can be functionalized with specific ligands to bind to biomarkers or cells, aiding in the detection and treatment of diseases .
Environmental Remediation
Functionalized silica nanoparticles derived from tetraoctadecyl silicate can be utilized in environmental remediation. They can adsorb and remove contaminants from water and soil, thus contributing to the purification of the environment .
Wastewater Treatment
These nanoparticles can also play a crucial role in wastewater treatment. They can be designed to target and remove specific pollutants, such as heavy metals and organic compounds, from industrial and municipal wastewater streams .
Polymer Nanocomposites
Tetraoctadecyl silicate is used to prepare polymer nanocomposites due to its adjustable morphology and ease of functionalization. These composites exhibit enhanced mechanical, thermal, and barrier properties, making them suitable for a wide range of industrial applications .
Safety and Hazards
Orientations Futures
TEOS-based hydrogels have been investigated for their potential in drug delivery applications . The effects of the nanoparticulate building blocks on the drug release properties of these materials have been studied . These studies underline the versatility of these basic, TEOS-only hydrogels for drug delivery applications .
Mécanisme D'action
Mode of Action
For example, some silicate compounds are known to act as desiccants, removing the oily, protective film that covers insects’ bodies, causing them to dry out and die .
Biochemical Pathways
Silicate compounds are known to play a role in the formation of biosilica in certain organisms
Pharmacokinetics
Pharmacokinetics studies the movement of drugs within the body and can be influenced by factors such as the chemical properties of the drug, its formulation, and the route of administration .
Result of Action
Silicate compounds are known to have various effects depending on their specific structure and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of tetraoctadecyl silicate can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light conditions can all impact the action of chemical compounds .
Propriétés
IUPAC Name |
tetraoctadecyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77(74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGQDFWIISLOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313971 | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctadecyl orthosilicate | |
CAS RN |
18816-28-9 | |
| Record name | Tetraoctadecyl silicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18816-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018816289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)












